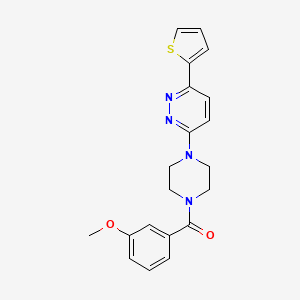

(3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

The compound (3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone features a methanone core bridging a 3-methoxyphenyl group and a piperazine ring. The piperazine is further substituted at the 4-position with a pyridazin-3-yl moiety, which carries a thiophen-2-yl group at the 6-position. This structure integrates multiple heterocyclic and aromatic systems, making it a candidate for diverse pharmacological applications, particularly in antiviral and central nervous system (CNS) modulation.

Key structural attributes:

- 3-Methoxyphenyl group: Electron-donating methoxy substituent at the meta position, influencing electronic properties and receptor interactions.

- Piperazine ring: A flexible scaffold common in CNS-active compounds, enabling hydrogen bonding and cation-π interactions.

Properties

IUPAC Name |

(3-methoxyphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-26-16-5-2-4-15(14-16)20(25)24-11-9-23(10-12-24)19-8-7-17(21-22-19)18-6-3-13-27-18/h2-8,13-14H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIJOOIMRXDLAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions.

Mode of Action

The compound interacts with AChE and BChE, inhibiting their activity. This inhibition results in an increase in acetylcholine levels, as the hydrolysis of acetylcholine is reduced. The compound with the best AChE activity was found to show competitive inhibition.

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic transmission pathway. This pathway is involved in various cognitive functions, and its impairment is associated with neurodegenerative diseases like Alzheimer’s. By inhibiting AChE and BChE, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission.

Biological Activity

The compound (3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone , also known by its CAS number 923210-68-8 , has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 380.5 g/mol . The structure features a methoxyphenyl group, a thiophene ring, and a pyridazine-piperazine moiety, which may contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O2S |

| Molecular Weight | 380.5 g/mol |

| CAS Number | 923210-68-8 |

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperazine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Pyridazine and Thiophene Moieties : This step often utilizes palladium-catalyzed cross-coupling methods.

- Attachment of the Methoxyphenyl Group : This is generally accomplished via nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds similar to (3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene and piperazine rings possess potent activity against various bacterial strains, suggesting that this compound may also have similar effects.

Antitumor Properties

Preliminary investigations into the antitumor potential of related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, certain benzothiophene derivatives have shown considerable cytotoxicity in vitro, indicating that modifications to the piperazine or thiophene components could enhance antitumor activity in (3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone.

Neuropharmacological Effects

The piperazine moiety is often associated with neuropharmacological activity. Compounds containing this structure have been studied for their potential as anxiolytics and antidepressants. The specific interactions of (3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone with neurotransmitter receptors remain to be fully elucidated but are a promising area for future research.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial properties of similar thiophene-containing compounds found significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential application for (3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone in treating infections .

- Cytotoxicity Assessment : In vitro assays conducted on related compounds demonstrated IC50 values indicating potent cytotoxic effects against various cancer cell lines, highlighting the need for further exploration of this compound's antitumor properties .

- Neuropharmacological Investigations : Research into piperazine derivatives has shown promise in modulating serotonin receptors, which could lead to the development of novel treatments for mood disorders .

Comparison with Similar Compounds

Anti-HIV Piperazine-Methanone Derivatives

- Compound (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone Structural Differences: Replaces pyridazine with a pyrido[3,4-b]indole core. Activity: Exhibits potent anti-HIV activity (EC50 = 0.53 μM, selectivity index = 483) . SAR Insights: Electron-withdrawing groups (e.g., pyridoindole) enhance antiviral efficacy, while methoxy groups optimize selectivity .

- Derivative 76 (from ): Structure: (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone. Activity: IC50 = 0.53 μM, SI = 483; adheres to Lipinski’s Rule, suggesting favorable drug-likeness .

K2P Potassium Channel Inhibitors

- BAY10000493 and BAY2341237: Structures: Feature imidazo[1,2-a]pyridine and fluorophenyl/trifluoromethoxypyridine substituents on the piperazine-methanone core. Activity: Inhibit K2P3.1 (TASK-1) channels by binding to the intracellular X-gate . Key Difference: The target compound’s pyridazine-thiophene system lacks the bulky imidazo[1,2-a]pyridine group, which may alter binding kinetics.

Piperazine-Methanones with Varied Aryl Substituents

- MK37 (RTC93): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Synthesis: Coupling of 1-(4-(trifluoromethyl)phenyl)piperazine with thiophene-2-carboxylic acid . Activity: Structural simplicity may enhance CNS penetration compared to the target compound’s pyridazine-thiophene system.

- Bicycloheptane-Based Analogs (): Example: (±)-endo-exo-Bicyclo[2.2.1]heptan-2-yl(4-(3-methoxyphenyl)piperazin-1-yl)methanone. Key Feature: Rigid bicycloheptane replaces the pyridazine-thiophene system, reducing conformational flexibility but improving metabolic stability .

Medicinal Chemistry Derivatives

- Compound w3: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Structure: Incorporates triazole and chlorophenyl groups. Relevance: Highlights the versatility of piperazine-methanones in kinase inhibition .

Research Implications and Gaps

- Antiviral Potential: The target compound’s pyridazine-thiophene system warrants evaluation against HIV and other RNA viruses, given the efficacy of pyridoindole analogs .

- Ion Channel Modulation : Structural similarities to BAY compounds suggest possible K2P channel interactions, but empirical studies are needed .

- Synthetic Feasibility: Piperazine-methanones are synthetically accessible via carbodiimide-mediated coupling (e.g., HOBt/TBTU) , but the pyridazine-thiophene linkage may require optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.